Thermochemical Stability Ranking: Standard Molar Enthalpy of Formation in the Liquid Phase
Rotating-bomb combustion calorimetry at T = 298.15 K reveals that the standard molar enthalpy of formation in the liquid phase, ΔfH°m(l), for 2-acetyl-4-methylthiophene is intermediate between its 3-methyl and 5-methyl isomers. Specifically, 2-acetyl-4-methylthiophene exhibits a ΔfH°m(l) of –155.4 ± 2.1 kJ·mol⁻¹, placing it 7.4 kJ·mol⁻¹ more stable than 2-acetyl-3-methylthiophene (–148.0 ± 2.0 kJ·mol⁻¹) and 2.6 kJ·mol⁻¹ less stable than 2-acetyl-5-methylthiophene (–158.0 ± 2.1 kJ·mol⁻¹) [1]. This quantified stability ordering (5-methyl > 4-methyl > 3-methyl) provides a rational basis for predicting relative reactivity and shelf-life expectations when selecting a methyl-substituted 2-acetylthiophene isomer for energetic-material or long-term storage applications.
| Evidence Dimension | Standard molar enthalpy of formation in the liquid phase, –ΔfH°m(l) (kJ·mol⁻¹) |
|---|---|
| Target Compound Data | –155.4 ± 2.1 |
| Comparator Or Baseline | 2-Acetyl-3-methylthiophene: –148.0 ± 2.0; 2-Acetyl-5-methylthiophene: –158.0 ± 2.1 |
| Quantified Difference | 4-Methyl isomer is 7.4 kJ·mol⁻¹ more stable than 3-methyl isomer and 2.6 kJ·mol⁻¹ less stable than 5-methyl isomer |
| Conditions | Rotating-bomb combustion calorimeter; liquid phase; T = 298.15 K; p° = 0.1 MPa |
Why This Matters
The intermediate stability of the 4-methyl isomer may offer a balanced reactivity profile for synthetic applications where the 3-methyl isomer is too labile and the 5-methyl isomer too inert.
- [1] Ribeiro da Silva, M. A. V.; Santos, A. F. L. O. M. Experimental thermochemical study of the three methyl substituted 2-acetylthiophene isomers. J. Chem. Thermodyn. 2008, 40 (8), 1309–1313. https://doi.org/10.1016/j.jct.2008.03.008. View Source
